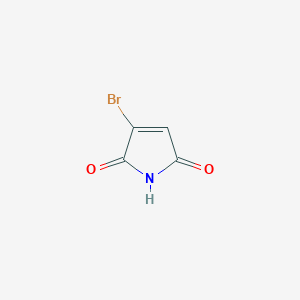

3-Bromo-1H-pyrrole-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromopyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2/c5-2-1-3(7)6-4(2)8/h1H,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLRHWLVSHLMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98026-79-0 | |

| Record name | 3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1H-pyrrole-2,5-dione: Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrrole-2,5-dione, also known as 3-bromomaleimide, is a reactive heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive brominated double bond within a maleimide scaffold, imparts a unique chemical reactivity that makes it a valuable tool for bioconjugation and a promising lead for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the basic properties, structure, synthesis, and biological activities of this compound, with a focus on its potential applications in research and drug discovery.

Core Properties and Structure

This compound is a solid at room temperature and should be stored in a dry, sealed container.[1] While specific quantitative data for some physical properties remain limited in publicly available literature, the fundamental chemical and structural characteristics are well-established.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 98026-79-0 | [1] |

| Molecular Formula | C₄H₂BrNO₂ | [1] |

| Molecular Weight | 175.97 g/mol | [2] |

| Physical Form | Solid | [1] |

| Storage Temperature | Room Temperature (Sealed and Dry) | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [3] |

| Solubility | Data not available | |

| pKa | Data not available |

Structural Characteristics

Experimental Protocols

Synthesis of this compound

A general synthetic route to bromomaleimides involves the reaction of bromomaleic anhydride with an appropriate amine source, followed by cyclization. For the parent compound, this compound, the synthesis can be conceptualized as follows:

Detailed Protocol (General Method): A specific, detailed experimental protocol for the synthesis of the parent this compound is not explicitly available in the reviewed literature. However, a general procedure for analogous N-substituted bromomaleimides involves dissolving bromomaleic anhydride in a suitable solvent like acetic acid, adding the amine, and heating the mixture to induce cyclization.[4] Purification is typically achieved by column chromatography.

Characterization

Standard analytical techniques are used to characterize this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the vinyl proton on the double bond and a broad singlet for the N-H proton. For N-substituted derivatives, the chemical shifts of the vinyl proton are informative.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons and the sp² carbons of the double bond.[2][5]

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit strong absorption bands corresponding to the C=O stretching of the imide group (typically around 1700-1770 cm⁻¹) and N-H stretching (around 3200-3400 cm⁻¹).[5]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and to study its fragmentation patterns. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.

Antibacterial Activity

This compound has demonstrated inhibitory activity against pathogenic bacteria.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound [6]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 25923 | 32 |

| Escherichia coli ATCC 25922 | 32 |

| Pseudomonas aeruginosa ATCC 27853 | 64 |

Mechanism of Antibacterial Action: Quorum Sensing Inhibition

The primary mechanism of antibacterial action for brominated maleimides is believed to be the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By interfering with QS signaling, these compounds can disrupt virulence factor production and biofilm formation, rendering the bacteria less pathogenic. The exact molecular targets within the QS pathways are still under investigation, but it is hypothesized that the electrophilic maleimide ring reacts with nucleophilic residues in key QS regulatory proteins.

Antifungal and Cytotoxic Activities

While mentioned in the literature, specific data on the antifungal and cytotoxic activities of the parent this compound are limited. However, related brominated compounds and maleimide derivatives have shown potent antifungal and cytotoxic effects, suggesting that this compound could be a valuable scaffold for the development of novel agents in these therapeutic areas. The cytotoxicity is likely linked to its high reactivity towards cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular functions.

Experimental Protocol for Cytotoxicity Assay (General): A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to assess the cytotoxicity of this compound against various cancer cell lines.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0254312) [hmdb.ca]

- 4. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42141D [pubs.rsc.org]

Synthesis of 3-Bromo-1H-pyrrole-2,5-dione from Maleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1H-pyrrole-2,5-dione, a valuable building block in medicinal chemistry and drug development, starting from maleimide. Due to the limited availability of direct monobromination methods for maleimide, this document details a robust two-step synthetic pathway proceeding through a brominated anhydride intermediate. This guide includes detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological signaling pathways.

Introduction

This compound and its derivatives are of significant interest to the scientific community due to their diverse biological activities, including antibacterial and cytotoxic properties.[1] These compounds serve as versatile scaffolds for the development of novel therapeutic agents. The core structure, a substituted maleimide, is known to interact with biological nucleophiles, particularly cysteine residues in proteins, leading to the modulation of various cellular processes. This guide outlines a practical and reproducible method for the preparation of this compound, enabling further research and development in this promising area.

Synthetic Pathway Overview

The synthesis of this compound from maleimide is most effectively achieved through a two-step process. The first step involves the bromination of a maleimide precursor, maleic anhydride, to yield bromomaleic anhydride. The second step is the conversion of this intermediate to the final product, this compound, through a reaction with an ammonia source.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Bromomaleic Anhydride from Maleic Anhydride

A direct and selective monobromination of maleimide is not well-documented. Therefore, the synthesis commences with the bromination of maleic anhydride. While procedures for dibromination are more common, careful control of stoichiometry can favor the formation of the monobrominated product.

Protocol:

-

To a solution of maleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid, add N-bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 24-48 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford bromomaleic anhydride.

Step 2: Synthesis of this compound from Bromomaleic Anhydride

The conversion of the anhydride to the imide is achieved by reaction with an ammonia equivalent.

Protocol:

-

Bromomaleic anhydride (1.0 eq) is dissolved in glacial acetic acid.

-

The solution is heated to 100-120°C.

-

A solution of ammonia in a suitable solvent (e.g., a saturated solution of ammonia in ethanol or aqueous ammonia) is added dropwise to the heated solution.

-

The reaction mixture is refluxed for 2-4 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water and dried under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the two-step synthesis of this compound. Please note that yields can vary based on reaction scale and purification efficiency.

| Step | Reactants (Molar Ratio) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Maleic Anhydride (1), NBS (1) | Glacial Acetic Acid | Room Temp. | 24 - 48 | 60 - 70 |

| 2 | Bromomaleic Anhydride (1), Ammonia (excess) | Glacial Acetic Acid | 100 - 120 | 2 - 4 | 70 - 80 |

Biological Activity and Signaling Pathways

Maleimide derivatives, including this compound, are known to exhibit significant biological activity, primarily through their reactivity with cellular thiols. This reactivity can lead to the modulation of various signaling pathways, ultimately resulting in cytotoxicity in cancer cells and antimicrobial effects.

Cytotoxic Activity

The cytotoxic effects of maleimides are often mediated by the induction of oxidative stress.[2] The depletion of intracellular glutathione (GSH), a key antioxidant, by maleimide conjugation leads to an increase in reactive oxygen species (ROS).[3] This oxidative stress can trigger downstream signaling cascades, including the activation of stress-activated protein kinases (SAPKs) such as JNK and p38, and can lead to apoptotic or necrotic cell death.[1]

Caption: Proposed cytotoxic signaling pathway of this compound.

Antimicrobial Activity

The antimicrobial mechanism of action of bromomaleimides is believed to involve the covalent modification of essential microbial proteins. The electrophilic maleimide ring can react with nucleophilic residues, particularly the sulfhydryl groups of cysteine, in microbial enzymes and structural proteins. This irreversible modification can disrupt protein function and lead to the inhibition of critical metabolic pathways or the breakdown of cellular integrity, resulting in bacteriostatic or bactericidal effects.

Caption: Proposed antimicrobial mechanism of this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound from readily available starting materials. The two-step protocol is a reliable alternative to the direct bromination of maleimide. The provided information on the biological activities and potential signaling pathways of this compound will be valuable for researchers in drug discovery and development, facilitating further exploration of its therapeutic potential.

References

Spectroscopic Analysis of 3-Bromo-1H-pyrrole-2,5-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrrole-2,5-dione, also known as 3-bromomaleimide, is a key heterocyclic compound utilized in various facets of chemical and biomedical research. Its reactive nature makes it a valuable building block in organic synthesis and a tool for bioconjugation, particularly for the modification of cysteine residues in proteins. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective application. This technical guide provides a summary of the available spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While a complete, publicly available dataset of experimental spectra for this compound is not readily found in the literature, this guide compiles and presents the most relevant available information and provides general experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that specific experimental conditions, such as the solvent used and the concentration, can influence the observed values.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Singlet (broad) | 1H | N-H |

| ~6.5 - 7.0 | Singlet | 1H | C-H |

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | C=O (two signals expected) |

| ~130 - 135 | C-Br |

| ~115 - 120 | C-H |

Note: A ¹³C NMR spectrum for 3-Bromomaleimide is available on SpectraBase, though full access to the data may require a subscription.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Medium, Broad | N-H Stretch |

| ~3100 - 3000 | Medium | C-H Stretch (alkenyl) |

| ~1780 - 1700 | Strong | C=O Stretch (asymmetric and symmetric) |

| ~1600 - 1550 | Medium | C=C Stretch |

| ~800 - 700 | Strong | C-Br Stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 174.9/176.9 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |

| 146.9/148.9 | [M-CO]⁺ |

| 118.9/120.9 | [M-2CO]⁺ |

| 92 | [M-Br]⁺ |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not extensively published. However, standard procedures for obtaining NMR, IR, and Mass Spectra of organic compounds are applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and will affect the chemical shifts, particularly of the N-H proton.

-

¹H NMR Acquisition:

-

Use a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width should typically be 0-200 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. The method will depend on the ionization technique used.

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is heated and vaporized before ionization.

-

Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and infused into the ion source.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Observe the molecular ion peak and the characteristic isotopic pattern of bromine.

-

Analyze the fragmentation pattern to aid in structure elucidation.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of Brominated Pyrrolediones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a plethora of novel bioactive compounds with significant potential for pharmaceutical development. Among these, brominated alkaloids, particularly those isolated from marine sponges, have garnered considerable attention due to their wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] This in-depth technical guide focuses on a specific subclass of these compounds: the brominated pyrrolediones. These structures, characterized by a pyrrole ring with two ketone functionalities, represent a key pharmacophore with significant therapeutic potential. While naturally occurring brominated pyrrole alkaloids are abundant, the pyrroledione scaffold is more commonly explored through synthetic derivatives inspired by these marine natural products. This guide will delve into the discovery, natural occurrence, synthesis, and biological evaluation of these promising compounds.

Discovery and Natural Occurrence

Brominated pyrrole alkaloids are predominantly found in marine sponges, especially those belonging to the order Agelasida.[3] Sponges of the genus Agelas are prolific producers of a diverse array of brominated pyrrole-containing secondary metabolites.[3] These compounds are believed to play a role in the chemical defense mechanisms of the sponges. While the pyrrole-2,5-dione (maleimide) moiety is a key structural feature in many bioactive synthetic molecules, its direct isolation as a brominated natural product from marine sources is less common than other bromopyrrole derivatives. However, the structural motifs found in naturally occurring bromopyrrole alkaloids, such as oroidin and hymenidin, have served as crucial starting points for the design and synthesis of potent brominated pyrroledione analogues.[4] For instance, a 3-maleimide-5-oxime has been isolated from the marine sponge Pseudoceratina purpurea.[5]

Experimental Protocols

Isolation of Brominated Pyrrole Alkaloids from Marine Sponges

The isolation of brominated alkaloids from marine sponges typically involves a multi-step process combining various chromatographic techniques. The following is a general workflow for the isolation of these compounds from a marine sponge of the genus Agelas.

Protocol:

-

Extraction:

-

The collected sponge material is diced and exhaustively extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1) at room temperature.

-

The resulting crude extract is concentrated under reduced pressure.

-

-

Solvent Partitioning:

-

The crude extract is suspended in a biphasic system of n-hexane and 90% aqueous MeOH.

-

The polar aqueous MeOH fraction, which typically contains the alkaloids, is separated and concentrated.

-

The concentrated polar fraction is then further partitioned between ethyl acetate (EtOAc) and water. The EtOAc fraction is retained as it is enriched with the desired compounds.

-

-

Chromatographic Purification:

-

Column Chromatography: The EtOAc fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, starting from n-hexane to EtOAc and then to MeOH. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Size-Exclusion Chromatography: Fractions showing the presence of brominated compounds (often visualized by specific staining or UV) are pooled and further purified by size-exclusion chromatography on Sephadex LH-20, typically using MeOH as the eluent.

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds is achieved by reversed-phase HPLC (RP-HPLC) using a C18 column and a gradient elution system, commonly with water and acetonitrile (ACN) or MeOH, often with a small percentage of trifluoroacetic acid (TFA) to improve peak shape.

-

Caption: General experimental workflow for the isolation of brominated pyrrole alkaloids.

Structure Elucidation

The structures of isolated compounds are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key indicator for the presence and number of bromine atoms in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed for complete structure elucidation.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry of the molecule.

-

Synthesis of Brominated Pyrrolediones (Maleimides)

The synthesis of N-substituted-3,4-dibromomaleimides is a key step in accessing a variety of bioactive brominated pyrrolediones. The following protocol is adapted from the synthesis of N-alkyl-3,4-dibromomaleimides.[6]

Protocol for the Synthesis of N-Alkyl-3,4-dibromomaleimides:

-

Bromination of Maleimide: Commercially available maleimide is subjected to mild bromination to yield 3,4-dibromomaleimide.[6]

-

N-Alkylation: The 3,4-dibromomaleimide is then N-alkylated using an appropriate alkylating agent (e.g., dimethyl sulfate, benzyl bromide) to introduce the desired substituent on the nitrogen atom.[6]

Protocol for Suzuki Cross-Coupling to Synthesize 3,4-Diaryl Maleimides:

This reaction allows for the introduction of aryl groups at the 3 and 4 positions of the maleimide ring.[6]

-

Reaction Setup: In a reaction vessel, combine the N-alkyl-3,4-dibromomaleimide, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the 3,4-diaryl maleimide.

Biological Activities and Quantitative Data

Brominated pyrrolediones and related bromopyrrole alkaloids exhibit a range of significant biological activities. The following tables summarize some of the reported quantitative bioactivity data.

Table 1: Antibacterial Activity of Brominated Pyrrole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 3-bromo-4-(1H-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivatives | Staphylococcus aureus (resistant strains) | < Vancomycin/Ciprofloxacin | [4] |

| Monohalogenated maleimides (bromo-derivative) | Pseudomonas aeruginosa | Biofilm inhibition at 40 µM | [7] |

Table 2: Anticancer Activity of Brominated Pyrroledione (Maleimide) Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3,4-bis(4-bromophenyl)-N-methylmaleimide | Breast Cancer (primary culture) | Synergistic with doxorubicin | [6] |

| 3,4-bis(3-bromophenyl)-N-methylmaleimide | Breast Cancer (primary culture) | Synergistic with doxorubicin | [6] |

| 3,4-diarylthiolated maleimide (Compound 4a) | H520 (Lung Cancer) | 10.4 | [8] |

| 3,4-diarylthiolated maleimide (Compound 4a) | H1299 (Lung Cancer) | 9.98 | [8] |

| 3,4-diarylthiolated maleimide (Compound 4c) | H520 (Lung Cancer) | 10.1 | [8] |

| 3,4-diarylthiolated maleimide (Compound 4c) | H1299 (Lung Cancer) | 10.5 | [8] |

| 3,4-diarylthiolated maleimide (Compound 4h) | H520 (Lung Cancer) | 10.2 | [8] |

| 3,4-diarylthiolated maleimide (Compound 4h) | H1299 (Lung Cancer) | 11.1 | [8] |

Table 3: Other Biological Activities of Bromopyrrole Alkaloids

| Compound | Activity | IC₅₀ (µM) | Reference |

| Dibromosceptrin | Reduction of cellular Ca²⁺ elevation | 2.8 | [6] |

| Sceptrin | Reduction of cellular Ca²⁺ elevation | 67.5 | [6] |

| Oroidin | Reduction of cellular Ca²⁺ elevation | 75.8 | [6] |

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many brominated pyrrolediones are still under investigation. However, their potent cytotoxic and antimicrobial effects suggest interference with fundamental cellular processes.

Induction of Apoptosis in Cancer Cells

A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis. While specific studies on brominated pyrrolediones are limited, the observed cytotoxicity suggests they may trigger apoptotic pathways. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell death.

Caption: Generalized apoptotic pathways potentially induced by brominated pyrrolediones.

Inhibition of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many diseases, including cancer. Several marine natural products have been shown to inhibit the NF-κB pathway.[9] It is plausible that brominated pyrrolediones exert some of their anti-inflammatory and anticancer effects by modulating this pathway, potentially by inhibiting the degradation of IκBα, which would prevent the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by brominated pyrrolediones.

Conclusion and Future Perspectives

Brominated pyrrolediones, largely represented by synthetic derivatives of marine natural products, are a promising class of compounds with potent antibacterial and anticancer activities. Their discovery is intrinsically linked to the rich chemical diversity of marine sponges. While the natural occurrence of the pyrroledione core itself is not as widespread as other bromopyrrole alkaloids, its synthetic accessibility and amenability to structural modification make it an attractive scaffold for drug development.

Future research should focus on several key areas:

-

Expanded Screening of Marine Organisms: A more targeted search for naturally occurring brominated pyrrolediones in a wider range of marine organisms could unveil novel lead compounds.

-

Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways affected by these compounds are crucial for understanding their bioactivity and for rational drug design.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a broader range of analogues will help to elucidate the key structural features required for potent and selective activity.

-

In Vivo Efficacy and Toxicity Studies: Promising lead compounds need to be evaluated in animal models to assess their therapeutic potential and safety profiles.

The continued exploration of brominated pyrrolediones from both natural and synthetic sources holds great promise for the discovery of new and effective therapeutic agents to combat cancer and infectious diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of a novel series of 3-bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivatives--an extended structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of New 3,4-diarylmaleimides as Enhancers (modulators) of Doxorubicin Cytotoxic Activity on Cultured Tumor Cells from a Real Case of Breast Cancer [scielo.org.mx]

- 7. Monohalogenated maleimides as potential agents for the inhibition of Pseudomonas aeruginosa biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Bromo-1H-pyrrole-2,5-dione (CAS 98026-79-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and biological activities of 3-Bromo-1H-pyrrole-2,5-dione (CAS 98026-79-0), a versatile compound with applications in antibacterial research and bioconjugation chemistry.

Chemical and Physical Properties

This compound, also known as 3-bromomaleimide, is a solid, heterocyclic organic compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 98026-79-0 |

| Molecular Formula | C₄H₂BrNO₂ |

| Molecular Weight | 175.97 g/mol [1] |

| Physical Form | Solid[1] |

| Storage Temperature | Room temperature, sealed in a dry environment[1] |

| Purity | Typically ≥97% |

Safety Data

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The compound is classified with the GHS07 pictogram, indicating that it can be harmful.

| Hazard | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| Skin Irritation | H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Eye Irritation | H319: Causes serious eye irritation | |

| Respiratory Irritation | H335: May cause respiratory irritation |

Biological Activity and Applications

This compound has demonstrated notable biological activity, particularly as an antibacterial agent. It is also utilized as a chemical tool in peptide modification.

Antibacterial Activity

Research has shown that this compound exhibits inhibitory activity against pathogenic bacteria. The minimum inhibitory concentrations (MICs) against several strains have been determined.[2]

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 25923 | 32[2] |

| Escherichia coli | 25922 | 32[2] |

| Pseudomonas aeruginosa | 27853 | 64[2] |

While the precise mechanism of its antibacterial action is not fully elucidated, the reactivity of the maleimide core with biological nucleophiles, such as cysteine residues in essential proteins, is a likely contributor to its bioactivity.

Application in Peptide Chemistry

This compound serves as a key reagent in a photochemically-enabled method for the post-translational C-terminal amidation of peptides. This process is significant in the synthesis of peptide-based therapeutics, as C-terminal amidation can enhance stability and biological activity.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

Photochemical C-Terminal Peptide Amidation

This experimental workflow outlines the key steps in using this compound for peptide amidation.

Signaling Pathways

Currently, there is a lack of specific studies detailing the direct interaction of this compound with defined cellular signaling pathways. However, based on the reactivity of the maleimide moiety, it is plausible that this compound could non-specifically interact with proteins containing accessible cysteine residues, potentially affecting various cellular processes. The broader class of bisindolylmaleimides has been shown to inhibit the STAT3 signaling pathway by binding to the SH2 domain. Further research is required to determine if this compound exhibits similar targeted activity.

Conclusion

This compound is a valuable chemical entity with established antibacterial properties and utility in advanced bioconjugation techniques for peptide modification. While its precise mechanism of action and effects on specific signaling pathways warrant further investigation, its current applications demonstrate its potential in both antimicrobial drug discovery and the development of peptide-based therapeutics. As with all reactive chemical compounds, appropriate safety measures must be strictly followed during its handling and use in experimental procedures.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 3-Bromo-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is crucial for determining the thermal stability, composition, and decomposition kinetics of materials. In the context of pharmaceutical development, TGA is instrumental in characterizing the stability of active pharmaceutical ingredients (APIs) and excipients, which is a critical aspect of drug formulation and safety assessment.

Predicted Thermal Behavior of 3-Bromo-1H-pyrrole-2,5-dione

Based on the known thermal properties of N-bromosuccinimide (NBS), the thermal decomposition of this compound is expected to be an exothermic process that occurs near its melting point. NBS has a melting point of approximately 175-180°C, at which it also undergoes decomposition.[2][3] It is anticipated that this compound will exhibit a similar sharp decomposition profile.

Key Predicted Thermal Events:

-

Initial Mass Loss: A single, sharp mass loss event is expected, corresponding to the primary decomposition of the molecule.

-

Decomposition Onset: The decomposition is likely to initiate near the melting point of the compound.

-

Residue: A minimal amount of residual mass is expected, if any, depending on the final temperature and atmospheric conditions.

The decomposition of NBS is known to be autocatalytic and can be hazardous, especially in the presence of certain solvents like N,N-dimethylformamide (DMF), where rapid decomposition can occur at temperatures as low as 80°C.[4] Similar caution should be exercised when handling this compound, particularly in solution.

Quantitative Data Summary (Based on N-Bromosuccinimide)

The following table summarizes the key thermal properties of N-bromosuccinimide (NBS), which can be used as a reference for this compound.

| Parameter | Value (for N-Bromosuccinimide) | Source |

| Melting Point / Decomposition Temperature | 175-180 °C | [2][3] |

| Appearance | White to off-white solid | [2][3] |

| Hazardous Decomposition Products | Bromine (Br₂), Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Bromide (HBr) | [5][6] |

Experimental Protocol for Thermogravimetric Analysis

The following is a detailed methodology for conducting a TGA experiment on a compound like this compound.

4.1. Instrumentation

-

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 600°C.

-

An inert gas supply (e.g., nitrogen or argon) and an oxidizing gas supply (e.g., air or oxygen) with precise flow control.

-

Alumina or platinum crucibles.

4.2. Sample Preparation

-

Ensure the sample of this compound is a fine, homogeneous powder to promote uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible.

-

Record the exact initial mass of the sample.

4.3. TGA Parameters

| Parameter | Recommended Setting | Rationale |

| Temperature Range | Ambient to 600°C | To ensure complete decomposition and characterize any residues. |

| Heating Rate | 10°C/min | A standard heating rate that provides good resolution of thermal events. |

| Atmosphere | Nitrogen (inert) | To study the intrinsic thermal decomposition without oxidative effects. A flow rate of 20-50 mL/min is typical. |

| Crucible Type | Alumina | Inert and stable at high temperatures. |

4.4. Experimental Procedure

-

Place the sample crucible onto the TGA balance mechanism.

-

Purge the furnace with the selected gas (nitrogen) for a sufficient time to ensure an inert atmosphere.

-

Initiate the temperature program, heating the sample from ambient temperature to 600°C at a rate of 10°C/min.

-

Continuously record the sample mass as a function of temperature.

-

After the experiment, cool the furnace back to ambient temperature.

-

Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition, the temperature of maximum mass loss rate, and the percentage of mass loss.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the logical flow of a typical thermogravimetric analysis experiment.

A flowchart of the thermogravimetric analysis experimental workflow.

5.2. Predicted Decomposition Pathway

The thermal decomposition of this compound is expected to proceed via homolytic cleavage of the N-Br bond, leading to the formation of a succinimidyl radical and a bromine radical. These reactive species can then undergo further reactions, leading to the observed gaseous products.

A simplified proposed thermal decomposition pathway for this compound.

Safety Considerations

-

The thermal decomposition of this compound is expected to release corrosive and toxic gases, including bromine and hydrogen bromide.[5] All experiments should be conducted in a well-ventilated area, preferably within a fume hood.

-

Due to the potential for rapid, exothermic decomposition, only small sample sizes should be used.[4]

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

While direct TGA data for this compound is not currently available, a comprehensive understanding of its likely thermal behavior can be inferred from its close structural analog, N-bromosuccinimide. It is anticipated that this compound will exhibit a sharp decomposition profile near its melting point, with the evolution of hazardous gaseous byproducts. The experimental protocol and safety precautions outlined in this guide provide a robust framework for researchers to safely and accurately characterize the thermal properties of this and similar compounds. Such data is vital for ensuring the stability and safety of materials used in research and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]

- 3. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.dk [fishersci.dk]

An In-depth Technical Guide to the Putative X-ray Crystal Structure of 3-Bromo-1H-pyrrole-2,5-dione

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the X-ray crystal structure of 3-Bromo-1H-pyrrole-2,5-dione. Despite a comprehensive search of publicly available crystallographic databases and the scientific literature, the specific single-crystal X-ray structure of this compound has not been reported. This document, therefore, provides a detailed overview of the compound's significance, a proposed experimental workflow for its synthesis and crystallographic analysis based on established methods for similar compounds, and a summary of its known biological activities.

Introduction

This compound, also known as 3-bromomaleimide, is a halogenated derivative of maleimide. The maleimide scaffold is a prominent feature in numerous natural products and synthetic compounds with a wide array of biological activities. Halogenation of this core structure can significantly modulate its physicochemical properties and biological efficacy. Notably, this compound has been identified as a compound with antibacterial, antifungal, and cytotoxic properties. Its potential as a lead compound in drug discovery underscores the importance of a detailed understanding of its three-dimensional structure, which is crucial for structure-activity relationship (SAR) studies and rational drug design.

The determination of the X-ray crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions, thereby offering invaluable insights into its reactivity and biological target interactions. In the absence of empirical data, this guide provides a robust framework for researchers aiming to determine this structure.

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of maleimide. A plausible synthetic route is adapted from established procedures for the synthesis of bromomaleimides.

Materials:

-

Maleimide

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of maleimide (1.0 eq) in anhydrous CCl₄, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. A variety of crystallization techniques should be explored.

Methods:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): In a sealed container, a drop of the concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble, e.g., hexane).

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature or below.

X-ray Diffraction Data Collection and Structure Refinement

A generic protocol for small molecule X-ray crystallography is outlined below.

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The initial structural model is refined against the experimental data using full-matrix least-squares methods.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

As the crystal structure of this compound has not been determined, no quantitative crystallographic data can be presented. Should the structure be determined, the data should be summarized in a table with the following parameters:

| Parameter | Value |

| Chemical Formula | C₄H₂BrNO₂ |

| Formula Weight | 175.97 |

| Crystal System | |

| Space Group | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) | |

| Z | |

| Calculated Density (g/cm³) | |

| Absorption Coefficient (mm⁻¹) | |

| F(000) | |

| Crystal Size (mm³) | |

| θ range for data collection (°) | |

| Index ranges | |

| Reflections collected | |

| Independent reflections | |

| R(int) | |

| Goodness-of-fit on F² | |

| Final R indices [I>2σ(I)] | |

| R indices (all data) |

Visualizations

The following diagrams illustrate the proposed experimental workflow and the known biological activities of this compound.

Conclusion

While the definitive X-ray crystal structure of this compound remains to be elucidated, this technical guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. The outlined protocols are based on well-established methodologies for analogous compounds and are intended to facilitate future research in this area. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and drug development, enabling a deeper understanding of its structure-activity relationships and paving the way for the design of novel therapeutic agents.

Methodological & Application

Application Notes and Protocols: 3-Bromo-1H-pyrrole-2,5-dione in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrrole-2,5-dione, also known as bromomaleimide, is a versatile heterocyclic compound. While its name might suggest a role as a brominating agent, a comprehensive review of the scientific literature indicates that it is not typically employed for the electrophilic bromination of common organic substrates such as aromatic compounds, alkenes, or alkynes. The reactivity of the molecule is dominated by the electrophilicity of the carbon-carbon double bond and the carbonyl groups within the maleimide ring system.

This document provides detailed application notes and protocols for the primary documented uses of this compound and its derivatives in organic synthesis and drug development, focusing on its role as an electrophile in addition reactions and as a building block for bioactive molecules.

Reactivity Profile: An Electrophile, Not a Brominating Agent

The primary reactivity of this compound is centered around the maleimide core. The electron-withdrawing nature of the two carbonyl groups renders the double bond highly electrophilic and susceptible to nucleophilic attack, particularly Michael additions. The bromine atom at the 3-position further influences the electronic properties of the ring and can act as a leaving group in subsequent reactions, but it does not typically serve as a source of electrophilic bromine for attacking other molecules.

A general reaction workflow for the utilization of this compound is depicted below:

Caption: Reactivity of this compound.

Application in the Synthesis of Bioactive Molecules

Derivatives of this compound have shown significant potential in drug development, particularly as antibacterial and antifungal agents. The core structure serves as a scaffold for the synthesis of novel compounds with therapeutic properties.

Synthesis of Antibacterial Agents

Several studies have reported the synthesis of 3-bromo-4-(1H-indolyl)-1H-pyrrole-2,5-dione derivatives as potent antibacterial agents. These compounds have demonstrated activity against resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium smegmatis.[1] The synthesis generally involves the reaction of a this compound with an indole derivative.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| 3-Bromo-4-(1H-indolyl)-1H-pyrrole-2,5-dione derivative 1 | Staphylococcus aureus (resistant strain) | Lower than ciprofloxacin and vancomycin[1] |

| 3-Bromo-4-(1H-indolyl)-1H-pyrrole-2,5-dione derivative 2 | Mycobacterium smegmatis | Lower than ciprofloxacin and vancomycin[1] |

| This compound | S. aureus ATCC 25923 | 32 µg/mL[2][3] |

| This compound | E. coli ATCC 25922 | 32 µg/mL[2][3] |

| This compound | P. aeruginosa ATCC 27853 | 64 µg/mL[2][3] |

Experimental Protocols

The following protocols are representative examples of the documented reactivity of this compound and its derivatives.

Protocol 1: Synthesis of N-Substituted 3-Bromo-1H-pyrrole-2,5-diones

This protocol describes a general method for the N-functionalization of this compound, a common first step in the synthesis of more complex derivatives.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Glacial acetic acid

-

Sodium acetate

-

Ethanol

Procedure:

-

Dissolve this compound (1 equivalent) and the primary amine (1 equivalent) in glacial acetic acid.

-

Add fused sodium acetate (0.5 equivalents) to the mixture.

-

Reflux the reaction mixture for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure N-substituted this compound.

A visual representation of this synthetic workflow is provided below:

Caption: N-Substitution Experimental Workflow.

Protocol 2: Michael Addition of Thiols to this compound (Conceptual)

While specific detailed protocols for using this compound as a general brominating agent are not available in the literature, its high reactivity towards nucleophiles like thiols is well-documented in the context of bioconjugation. The following is a conceptual protocol for a Michael addition reaction.

Materials:

-

This compound

-

Thiol (e.g., benzyl mercaptan)

-

Aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Base (e.g., Triethylamine)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the thiol (1 equivalent) to the solution.

-

Slowly add the base (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The logical relationship for this type of reaction can be visualized as follows:

Caption: Michael Addition Logical Flow.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily acting as a Michael acceptor and a building block for constructing complex heterocyclic molecules with significant biological activity. Its application as a general brominating agent is not supported by the current body of scientific literature. Researchers and drug development professionals should focus on leveraging its established reactivity profile for the synthesis of novel compounds with potential therapeutic applications.

References

Synthesis of Substituted Pyrroles from 3-Bromo-1H-pyrrole-2,5-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a variety of substituted pyrroles utilizing 3-Bromo-1H-pyrrole-2,5-dione (also known as 3-bromomaleimide) as a versatile starting material. The protocols focus on palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings, as well as nucleophilic substitution reactions such as the Buchwald-Hartwig amination. These methods offer a robust platform for the generation of diverse pyrrole derivatives, which are key structural motifs in numerous biologically active compounds and pharmaceuticals. This application note includes detailed experimental procedures, tabulated quantitative data for various substrates, and visual workflows to facilitate the application of these synthetic strategies in research and drug development.

Introduction

The pyrrole-2,5-dione (maleimide) scaffold is a prominent feature in many natural products and pharmacologically active molecules. The functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel therapeutic agents. This compound and its N-substituted derivatives serve as valuable building blocks, enabling the introduction of a wide range of substituents at the C-3 position through various modern synthetic methodologies. This document outlines key protocols for these transformations, providing researchers with the necessary information to synthesize libraries of substituted pyrroles for further investigation.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail the application of Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings to 3-bromo-N-substituted maleimides.

A. Sonogashira Coupling for the Synthesis of 3-Alkynyl-1H-pyrrole-2,5-diones

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][3] This reaction is highly effective for the synthesis of 3-alkynyl-N-substituted maleimides from 3-bromo-N-substituted maleimides.[1]

Experimental Protocol: General Procedure for Sonogashira Coupling [1]

-

To a stirred solution of the respective 3-bromo-N-substituted maleimide (1.0 equiv) in a suitable solvent such as THF, add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.025 equiv).[4]

-

Add a base, typically an amine like diisopropylamine (7.0 equiv).[4]

-

To this mixture, add the terminal alkyne (1.1 equiv).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Upon completion (monitored by TLC), dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-N-substituted maleimide.

Table 1: Sonogashira Coupling of 3-Bromo-N-substituted Maleimides with Various Terminal Alkynes [1]

| Entry | N-Substituent | Alkyne | Product | Yield (%) |

| 1 | Benzyl | Phenylacetylene | 3-(Phenylethynyl)-1-benzyl-1H-pyrrole-2,5-dione | 85 |

| 2 | Benzyl | 1-Hexyne | 3-(Hex-1-yn-1-yl)-1-benzyl-1H-pyrrole-2,5-dione | 82 |

| 3 | Phenyl | Phenylacetylene | 3-(Phenylethynyl)-1-phenyl-1H-pyrrole-2,5-dione | 88 |

| 4 | Phenyl | 1-Octyne | 3-(Oct-1-yn-1-yl)-1-phenyl-1H-pyrrole-2,5-dione | 84 |

| 5 | Methyl | 3-Phenyl-1-propyne | 3-(3-Phenylprop-1-yn-1-yl)-1-methyl-1H-pyrrole-2,5-dione | 79 |

Note: The yields are based on the isolated product after purification.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stille Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

Application of 3-Bromo-1H-pyrrole-2,5-dione in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrrole-2,5-dione, also known as 3-bromomaleimide, is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry. Its unique chemical properties, particularly the presence of a reactive bromine atom and a Michael acceptor system within the maleimide ring, make it a valuable building block for the synthesis of a diverse array of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the development of therapeutic agents, including its application in generating covalent inhibitors, bioconjugates, and compounds with antimicrobial and anticancer properties.

Key Applications in Medicinal Chemistry

The reactivity of this compound allows for its utilization in several key areas of drug discovery and development:

-

Covalent Inhibitors: The electrophilic nature of the maleimide ring, enhanced by the electron-withdrawing bromine atom, makes it an excellent warhead for covalent inhibitors. These inhibitors form a stable covalent bond with nucleophilic residues, such as cysteine, in the active site of target proteins, leading to potent and often irreversible inhibition. This is a particularly attractive strategy for targeting kinases and other enzymes implicated in diseases like cancer.

-

Bioconjugation: 3-Bromomaleimide is extensively used for the modification of proteins and peptides. It reacts selectively with thiol groups of cysteine residues, enabling the attachment of various functionalities such as fluorescent labels, polyethylene glycol (PEG) chains to improve pharmacokinetic properties, or cytotoxic payloads in the form of antibody-drug conjugates (ADCs). The reaction can be designed to be reversible, offering further flexibility in drug design and delivery.

-

Antimicrobial Agents: Derivatives of this compound have demonstrated promising activity against a range of pathogenic bacteria. The core scaffold can be functionalized to optimize antibacterial potency and spectrum.

-

Anticancer Agents: The pyrrole-2,5-dione moiety is present in several classes of compounds with demonstrated cytotoxic activity against various cancer cell lines. 3-Bromomaleimide serves as a key intermediate for the synthesis of these potential anticancer drugs.

Quantitative Data Summary

The following tables summarize the biological activities of various compounds derived from or related to this compound.

Table 1: Antibacterial Activity of this compound

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | S. aureus ATCC 25923 | 32 | [1] |

| This compound | E. coli ATCC 25922 | 32 | [1] |

| This compound | P. aeruginosa ATCC 27853 | 64 | [1] |

Table 2: Anticancer Activity of Selected Maleimide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Bisindolylmaleimide I | Various | Varies | [2] |

| Sotrastaurin (PKC inhibitor) | Various | Varies (Ki values in nM range) | [3] |

| 1-(2',4'-dichlorophenyl)-3-methylpyrazolo(3,4-e)pyrrolo(3,4-g)indolizine-4,6(1H,5H)-dione | GSK-3β | 0.24 | [4] |

| 2,3-diaryl-1H-pyrrole 35 | MDA-MB-231 | 0.07 | [5] |

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 3-Bromomaleimides

This protocol describes a general method for the synthesis of N-substituted 3-bromomaleimides from 3-bromomaleic anhydride.

Materials:

-

3-Bromomaleic anhydride

-

Primary amine of choice (e.g., aniline, benzylamine)

-

Glacial acetic acid

-

Anhydrous sodium acetate

-

Ethanol

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, dissolve 3-bromomaleic anhydride (1 equivalent) in glacial acetic acid.

-

Add the primary amine (1 equivalent) to the solution.

-

Add anhydrous sodium acetate (0.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure N-substituted 3-bromomaleimide.

-

Characterize the final product using appropriate analytical techniques (NMR, MS, IR).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol outlines the procedure for determining the antibacterial activity of a compound.[4][6][7][8][9]

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the bacterial suspension.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, read the absorbance at 600 nm using a microplate reader.

Protocol 3: MTT Assay for Cytotoxicity

This protocol details the colorimetric MTT assay to assess the cytotoxic effects of a compound on cancer cell lines.[10][11][12][13][14]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 4: Protein Modification with 3-Bromomaleimide

This protocol describes the covalent modification of a cysteine-containing protein with a 3-bromomaleimide derivative.[15][16][17]

Materials:

-

Cysteine-containing protein

-

3-Bromomaleimide derivative

-

Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)

-

Reducing agent (e.g., TCEP)

-

Size-exclusion chromatography column for purification

-

Mass spectrometer

Procedure:

-

Dissolve the protein in the reaction buffer. If the protein has disulfide bonds, add a 5-10 fold molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature to reduce the disulfide bonds.

-

Remove the excess reducing agent using a desalting column.

-

Dissolve the 3-bromomaleimide derivative in a minimal amount of an organic solvent like DMSO.

-

Add the bromomaleimide solution to the protein solution in a 5-10 fold molar excess.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

Monitor the reaction progress by mass spectrometry to confirm the addition of the maleimide derivative to the protein.

-

Purify the modified protein from excess reagent using a size-exclusion chromatography column.

-

Characterize the final conjugate by mass spectrometry to determine the degree of labeling.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound, particularly bisindolylmaleimides, are known to function as potent inhibitors of various protein kinases by acting as ATP-competitive inhibitors. These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

One of the key signaling pathways targeted by maleimide-based inhibitors is the Protein Kinase C (PKC) pathway. PKC isozymes are involved in a multitude of cellular processes, and their aberrant activation can contribute to tumorigenesis. Inhibitors like Sotrastaurin, which contains a pyrrole-2,5-dione core, selectively inhibit PKC isoforms, thereby blocking downstream signaling events that promote cell growth.[3]

References

- 1. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 1-phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones as new glycogen synthase kinase-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel pyrrole derivatives as selective CHK1 inhibitors: design, regioselective synthesis and molecular modeling - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. protocols.io [protocols.io]

- 7. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 8. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7tmantibodies.com [7tmantibodies.com]

- 11. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro kinase assay [protocols.io]

- 13. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Bromo-1H-pyrrole-2,5-dione as a Versatile Precursor for the Synthesis of Fused Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrrole-2,5-dione, commonly known as bromomaleimide, is a highly reactive and versatile synthetic intermediate. Its electrophilic nature, stemming from the electron-deficient double bond and the presence of a good leaving group (bromide), makes it an excellent precursor for the construction of a variety of heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of fused heterocyclic compounds: pyrrolo[3,4-d]pyridazines and pyrrolo[3,4-d]pyrimidines, using this compound as the starting material. These heterocyclic systems are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

I. Synthesis of Dihydropyrrolo[3,4-d]pyridazine-1,4-diones

The reaction of this compound with hydrazine hydrate offers a direct and efficient route to the dihydropyrrolo[3,4-d]pyridazine-1,4-dione scaffold. This transformation proceeds via an initial nucleophilic substitution of the bromide by one of the nitrogen atoms of hydrazine, followed by an intramolecular cyclization.

Reaction Scheme:

Caption: Synthetic pathway to dihydropyrrolo[3,4-d]pyridazine-1,4-dione.

Experimental Protocol:

Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4-dione

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.77 g, 10 mmol) in 50 mL of absolute ethanol.

-

Reagent Addition: To this suspension, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise at room temperature with vigorous stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (2 x 10 mL). Dry the solid under vacuum to afford the desired 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4-dione as a solid.

Quantitative Data: